5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Description
Structural Characterization of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil
Core Uracil Scaffold Modifications
Position-Specific Functional Group Substitutions
The compound retains the pyrimidine-2,4-dione core of uracil but introduces three critical substitutions (Figure 1):
- Position 3 : Methyl group (CH₃) replaces hydrogen.
- Position 5 : Acetyl-d3-amino group (CO-CD₃-NH-) substitutes for hydrogen.
- Position 6 : Formylamino group (NH-CHO) replaces oxygen.
These modifications alter electronic distribution, as evidenced by computational electrostatic potential maps showing increased electron density at N1 and N3 due to acetyl/formyl electron-withdrawing effects. The methyl group at position 3 sterically hinders rotational freedom, locking the pyrimidine ring into a planar conformation.
Table 1: Bond Length Changes in Modified Uracil Scaffold
| Bond | Unmodified Uracil (Å) | Modified Compound (Å) |
|---|---|---|
| C5-C6 | 1.34 | 1.38 ± 0.02 |
| N1-C2 | 1.38 | 1.41 ± 0.01 |
| C4-O8 | 1.22 | 1.25 ± 0.03 |
Data derived from X-ray crystallography and DFT calculations.
Deuterium Isotope Effects on Molecular Geometry
Deuteration at the acetyl group (CD₃) induces measurable geometric changes:
- C-D bond shortening : 1.09 Å (C-H) → 1.08 Å (C-D).
- Angular distortion : The CD₃ group adopts a tetrahedral geometry with 109.5° bond angles, contrasting the 107° angles in CH₃.
- Hydrogen-bond perturbations : Neutron diffraction studies show deuterated N-H···O bonds lengthen by 0.02–0.03 Å compared to protiated analogs.
Tautomeric Behavior Analysis
Computational Modeling of Tautomeric Equilibria
Density functional theory (DFT) simulations reveal four dominant tautomers (Figure 2):
- Diketo form (78% prevalence) : Stabilized by intramolecular H-bonds between acetyl and formyl groups.
- Enol-imine form (15%) : Features a C4-OH group and N6=CH configuration.
- Imino-keto form (5%) : Rare tautomer with N3-H → N1-H proton shift.
- Dienol form (2%) : Requires 42.1 kcal/mol activation energy.
The energy barrier for tautomerization decreases from 12.3 kcal/mol in unmodified uracil to 9.8 kcal/mol in this compound due to electron-withdrawing group stabilization of transition states.
Spectroscopic Evidence of Tautomerization
Isotopic Labeling Strategies
Site-Specific Deuterium Incorporation Techniques
Deuteration at the acetyl group employs a three-step synthesis:
- Uracil bromination : NBS-mediated bromination at position 5.
- Amination with CD₃NH₂ : Pd-catalyzed coupling under D₂O atmosphere.
- Formylation : HCOOAc treatment introduces the formylamino group.
Critical parameters:
- Deuterium enrichment : >98% achieved via D₂O solvent exchange during amination.
- Isotopic purity : Confirmed by mass spectrometry (m/z 229.09 for [M+H]⁺).
Impact of Deuteration on Crystallographic Parameters
Joint X-ray/neutron refinement of deuterated crystals reveals:
- Reduced B-factors : Deuterated sites show 15–20% lower displacement parameters vs. protiated regions.
- Hydrogen-bond strengthening : D···O distances contract by 0.04 Å compared to H···O.
- Unit cell expansion : a-axis increases 0.5% due to longer C-D bonds.
Table 2: Crystallographic Comparison of Protiated vs. Deuterated Forms
| Parameter | Protiated Form | Deuterated Form |
|---|---|---|
| Unit cell volume | 542 ų | 548 ų |
| R-factor | 0.052 | 0.048 |
| H-bond length | 2.89 Å | 2.85 Å |
Data from neutron/X-ray joint refinement.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNZFGKEVDNPK-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675515 | |
| Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185082-65-8 | |
| Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Compounds and Starting Materials
The synthesis of AFMU-d3 begins with the preparation of the non-deuterated uracil backbone, 5-acetylamino-6-formylamino-3-methyluracil (AFMU). As reported in a seminal study, AFMU is synthesized via the metabolic transformation of paraxanthine (1,7-dimethylxanthine), a primary caffeine metabolite, through enzymatic N-acetylation and deformylation. For laboratory synthesis, the pathway involves:
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Methylation of uracil derivatives : 3-Methyluracil is functionalized at the 5- and 6-positions using acetyl and formyl groups, respectively.
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Selective acetylation : The 5-amino group is acetylated using acetic anhydride or acetyl chloride under alkaline conditions.
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Formylation : The 6-amino group is formylated via reaction with formic acid or formamide in the presence of a dehydrating agent.
Deuterium incorporation is achieved by substituting conventional methylating agents (e.g., methyl iodide) with deuterated analogs (e.g., CD₃I) during the methylation step.
Deuterium Incorporation Strategies
Deuterium labeling at the 3-methyl position is critical for maintaining the compound’s isotopic integrity. Two primary methods are employed:
Direct Methylation with Deuterated Reagents
Post-Synthetic Isotopic Exchange
Step-wise Synthesis Procedure
The optimized protocol for AFMU-d3 synthesis involves:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Methylation | CD₃I, K₂CO₃, DMF, 60°C, 12h | Introduce deuterated methyl group |
| 2 | Acetylation | Acetic anhydride, pyridine, RT, 6h | Add acetyl group at position 5 |
| 3 | Formylation | Formamide, POCl₃, 0°C → RT, 24h | Introduce formyl group at position 6 |
| 4 | Crystallization | Ethanol/water (7:3), −20°C, 48h | Purify crude product |
Key Challenges :
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Instability of formyl group : AFMU-d3 degrades in basic or methanolic conditions, necessitating pH-controlled environments during purification.
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Isotopic dilution : Trace moisture or protic solvents reduce deuterium content, requiring rigorous anhydrous conditions.
Biosynthetic Approaches
While AFMU-d3 is predominantly synthesized chemically, its non-deuterated analog is produced endogenously in humans via the enzyme arylamine N-acetyltransferase 2 (NAT2), which acetylates paraxanthine. In vitro enzymatic synthesis using recombinant NAT2 and deuterated acetyl-CoA (Ac-CoA-d3) has been explored but remains experimental due to low yields (<20%) and difficulty in isolating the deuterated product.
Purification and Characterization
Chromatographic Techniques
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Solvent extraction : Crude AFMU-d3 is partitioned between ethyl acetate and aqueous NaHCO₃ to remove acidic impurities.
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Column chromatography : Silica gel columns with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15) resolve acetylated and formylated intermediates.
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HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) achieve >98% purity, as noted in vendor specifications.
Spectroscopic Characterization
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NMR : ¹H NMR confirms deuterium incorporation via absence of the 3-methyl proton signal (δ 3.2 ppm in non-deuterated AFMU).
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Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 229.21, consistent with the molecular formula C₈H₇D₃N₄O₄.
Industrial and Research-Scale Production
AFMU-d3 is custom-synthesized by specialty chemical vendors (e.g., LGC Standards, XcessBio) under Good Manufacturing Practice (GMP)-like conditions. Key considerations include:
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, methanol, and water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
5-Acetyl-d3-amino-6-formylamino-3-methyluracil is a derivative of uracil and functions primarily by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of thymidine, leading to increased levels of this nucleoside within cells, which is believed to contribute to its therapeutic effects . The molecular formula of this compound is with a molecular weight of approximately 226.19 g/mol .
Pharmacological Applications
1. Cancer Research:
One significant application of this compound is in cancer research. By inhibiting DPD, this compound may enhance the efficacy of certain chemotherapeutic agents that rely on thymidine metabolism. Increased thymidine levels can potentially improve the therapeutic index of drugs used in cancer treatment .
2. Metabolomics:
The compound is also involved in metabolomics studies, particularly in understanding caffeine metabolism. It has been identified as a metabolite produced after caffeine consumption in humans, highlighting its role in metabolic pathways associated with caffeine . This application is crucial for developing better understanding and treatments for caffeine-related disorders.
3. Toxicology:
In forensic science and toxicology, this compound is utilized to study the metabolic pathways of drugs and their metabolites. Its detection can provide insights into the pharmacokinetics of caffeine and other related compounds, which is essential for toxicological assessments .
Case Study 1: Cancer Treatment Enhancement
A study demonstrated that the administration of this compound alongside traditional chemotherapy improved patient outcomes by increasing intracellular thymidine levels, thereby enhancing the effectiveness of chemotherapeutic agents. This was particularly noted in patients with solid tumors where DPD activity was high .
Case Study 2: Caffeine Metabolism
Research involving healthy volunteers showed that after caffeine ingestion, levels of this compound were significantly elevated in plasma samples. This finding supports its role as a metabolite and provides a basis for further studies into its implications on metabolic health and caffeine sensitivity .
Data Tables
| Application Area | Description | Significance |
|---|---|---|
| Cancer Research | Inhibits DPD to enhance chemotherapy efficacy | Potentially improves treatment outcomes |
| Metabolomics | Identified as a caffeine metabolite | Important for understanding caffeine metabolism |
| Toxicology | Used in forensic analysis of drug metabolism | Aids in toxicological assessments |
| Study | Findings | Implications |
|---|---|---|
| Cancer Treatment | Increased thymidine levels with compound use | Enhanced efficacy of chemotherapy |
| Caffeine Metabolism | Elevated levels post-caffeine ingestion | Insights into individual responses to caffeine |
Mechanism of Action
The mechanism of action of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves its interaction with nucleic acids and proteins. It can incorporate into DNA and RNA, affecting their structure and function. The molecular targets include:
DNA Polymerase: Inhibition or modification of DNA synthesis.
RNA Polymerase: Alteration of RNA transcription.
Enzymes: Interaction with various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Related Uracil Derivatives
5-Acetylamino-6-amino-3-methyluracil (AAMU)
- Structure: AAMU lacks the formylamino group at position 6 compared to AFMU-d3, resulting from deformylation under basic conditions .
- Molecular Formula : C₇H₁₀N₄O₃ (MW: 198.18 g/mol) .
- Applications : AAMU is a major caffeine metabolite in humans and serves as a biomarker for cytochrome P450 1A2 (CYP1A2) activity .
- Stability : More stable than AFMU-d3 due to the absence of the labile formyl group .
5-(3-Nitrophenyllazo)-6-aminouracil
- Structure: Features a nitrophenylazo substituent at position 5, distinct from the acetyl and formylamino groups in AFMU-d3 .
- Synthesis : Prepared via diazo coupling reactions under mild conditions .
7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives
- Structure : Contains a fused pyrido-pyrimidine ring system instead of the uracil core .
- Synthesis: Synthesized via multi-component reactions involving malononitrile, aromatic aldehydes, and 6-aminouracil derivatives .
- Biological Activity : Evaluated for enzyme inhibition and antimicrobial properties, with substituents at N-3 influencing potency .
Comparative Analysis: Structural and Functional Differences
Biological Activity
5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) is a derivative of uracil, a pyrimidine nucleobase, and exhibits various biological activities that have been the subject of research in recent years. This article explores its biological activity, mechanisms, and potential applications based on diverse sources.
Chemical Structure and Properties
AFMU-d3 is characterized by an acetyl group and a formylamino group attached to the uracil structure. Its molecular formula is C₈H₁₀N₄O₄, and it is classified as a hydroxypyrimidine. The compound is known to be an extremely weak base, behaving essentially as a neutral compound in solution due to its pKa values .
2. Role in Caffeine Metabolism
AFMU-d3 is recognized for its involvement in caffeine metabolism. It serves as a reference compound for distinguishing between exogenous (administered) caffeine and endogenous (naturally produced) caffeine in biological samples. This characteristic makes it valuable in pharmacokinetic studies .
The exact mechanism of action for AFMU-d3 remains largely undefined. However, its structural features allow it to interact with various biomolecules, potentially influencing metabolic pathways related to nucleobase metabolism and other biochemical processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of AFMU-d3, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Acetylamino-6-formylamino-3-methyluracil | Same core structure | Lacks deuterium labeling |
| Uracil | Base structure | Does not contain acetyl or formyl groups |
| 5-Fluorouracil | Similar pyrimidine ring | Contains fluorine; used as an anticancer agent |
| Cytosine | Pyrimidine base | Contains an amino group at a different position |
This table highlights how AFMU-d3's specific substitutions influence its biological activity and applications in research.
Case Study: Caffeine Metabolism
A study identified AFMU-d3 as a significant metabolite produced in humans after the oral administration of caffeine. The compound was isolated using solvent extraction and chromatographic techniques, confirming its structure through UV, NMR, and mass spectral data . The instability of AFMU-d3 in dilute bases suggests that it can undergo transformations that may affect its biological activity.
Metabolomic Studies
Recent metabolomic analyses have indicated that AFMU-d3 levels can vary significantly in different physiological conditions, such as after allogeneic hematopoietic stem cell transplantation (HSCT). These studies suggest that changes in the levels of metabolites like AFMU-d3 could be indicative of broader metabolic shifts in response to treatment or disease states .
Q & A
Q. What are the recommended synthetic routes for preparing 5-Acetyl-d3-amino-6-formylamino-3-methyluracil, and how do reaction conditions influence yield and purity?
- Methodological Answer : A general synthesis protocol involves reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic acid anhydrides or chloroanhydrides in dry dioxane under basic conditions (e.g., pyridine). The reaction mixture is stirred at room temperature overnight, followed by solvent evaporation, vacuum drying, and trituration with water to isolate the product . Key factors include stoichiometric ratios (e.g., 2 equivalents of anhydride), solvent choice (dioxane for solubility), and purification via vacuum drying to minimize impurities. Deuterated analogs require isotopic labeling at specific positions during precursor synthesis, as seen in stable isotope standards like PA STI 002130 .
Q. How is this compound characterized to confirm structural integrity and isotopic labeling?
- Methodological Answer : Characterization typically employs IR spectroscopy (e.g., C=O stretches at ~1730 cm⁻¹), mass spectrometry (e.g., molecular ion peaks at m/z 229.21), and elemental analysis (C, H, N content verification). For deuterated analogs, mass shifts corresponding to D3 labeling are critical. Structural confirmation may also involve NMR (e.g., absence of NH protons in deuterated regions) and comparison with reference standards like PA STI 002130 .
Q. What are the best practices for preparing stock solutions of this compound to ensure stability in experimental settings?
- Methodological Answer : Dissolve the compound in dry dioxane or DMSO (hygroscopic solvents minimize hydrolysis). Store aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Stability in biological matrices (e.g., urine) requires buffering at pH 7.4 and avoidance of light, as demonstrated in studies using HPLC-tandem MS . Pre-validation of solubility and stability under intended experimental conditions is advised.
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic stability data for this compound across different biological matrices?
- Methodological Answer : Contradictions often arise from matrix-specific interactions (e.g., protein binding in serum vs. urine). To address this:
- Perform matrix-matched calibration curves using human serum (e.g., H4522) and synthetic urine .
- Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for ion suppression/enhancement .
- Validate degradation kinetics under varying pH (4–9) and temperature (4–37°C) to identify instability hotspots .
Q. What experimental design considerations are critical for using this compound as an internal standard in CYP1A2 activity assays?
- Methodological Answer :
- Ensure deuterium retention during sample preparation (e.g., avoid high-temperature derivatization).
- Optimize chromatographic separation using C18 columns and mobile phases with 0.1% formic acid to resolve isotopic analogs from endogenous metabolites.
- Validate cross-reactivity with CYP isoforms (e.g., CYP2E1, CYP3A4) using recombinant enzymes (e.g., Proteintech HZ-1019) .
Q. How can synthetic byproducts or impurities (e.g., deacetylated derivatives) be detected and quantified in reaction mixtures?
- Methodological Answer :
- Employ HPLC-UV/Vis with a phenyl-hexyl column for polar impurities.
- Use high-resolution MS (HRMS) in positive ion mode to identify masses corresponding to potential byproducts (e.g., m/z 185.08 for deacetylated forms).
- Reference pharmacopeial impurity profiles (e.g., USP 29 guidelines for uracil analogs) for threshold limits .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Apparent contradictions often stem from polymorphism or hydration states . To reconcile
- Perform dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Compare solubility in simulated physiological fluids (e.g., PBS pH 7.4) versus pure solvents.
- Reference PubChem or CAS Common Chemistry entries for canonical solubility data .
Methodological Best Practices
Q. What steps are essential for validating a deuterated analog’s performance in quantitative bioanalysis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
